

PSI-7409 IC50 values against HCV genotypes

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Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

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An In-depth Technical Guide to PSI-7409 IC50 Values Against HCV Genotypes

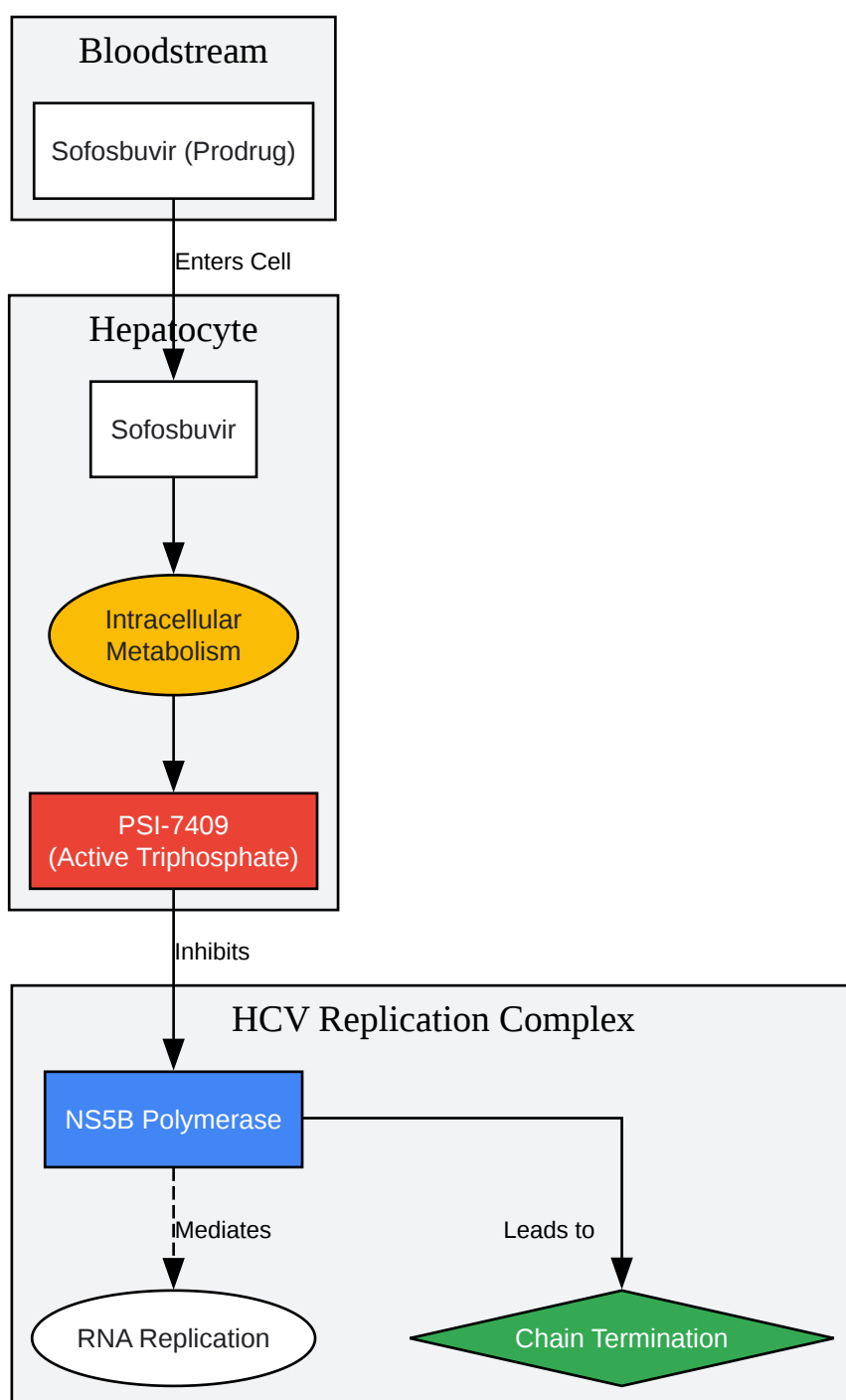
For Researchers, Scientists, and Drug Development Professionals

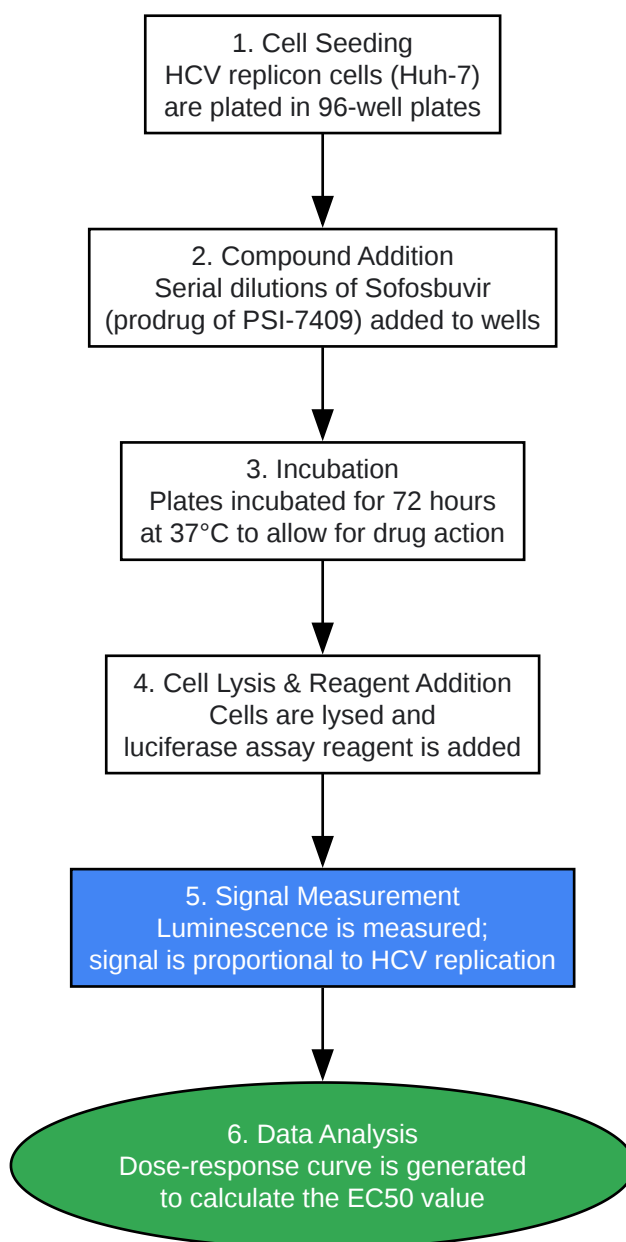
Introduction

PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1][2] It functions as a potent and specific inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[3][4] By acting as a chain terminator, PSI-7409 effectively halts the synthesis of new viral RNA, exhibiting broad activity against multiple HCV genotypes.[1][4] This guide provides a comprehensive overview of the inhibitory activity of PSI-7409, detailing its IC50 values, the experimental protocols used for their determination, and the underlying mechanism of action.

Mechanism of Action

Sofosbuvir, a phosphoramidate prodrug, is administered and readily enters hepatocytes.[5][6] Inside the liver cells, it undergoes intracellular metabolism to form the active triphosphate nucleotide analog, PSI-7409.[3][4] This active metabolite mimics the natural uridine nucleotide substrate of the viral NS5B polymerase.[4] When the NS5B polymerase attempts to incorporate PSI-7409 into a newly synthesized RNA strand, the presence of a 2'-C-methyl group sterically hinders the addition of the next nucleotide, leading to immediate chain termination and the cessation of viral replication.[4]





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